molecular formula C16H13NO2 B1271741 2-(3-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione CAS No. 106110-70-7

2-(3-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Cat. No.: B1271741
CAS No.: 106110-70-7
M. Wt: 251.28 g/mol
InChI Key: IOPNLOZONJASQF-UHFFFAOYSA-N
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Description

2-(3-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a chemical compound belonging to the isoquinolinedione family This compound is characterized by its unique structure, which includes an isoquinoline core with a dione functionality and a 3-methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione typically involves the reaction of 2-(3-methylphenyl)benzoic acid with suitable reagents to form the isoquinolinedione core. One common method is the cyclization of 2-(3-methylphenyl)benzoic acid derivatives under acidic or basic conditions. The reaction conditions often include the use of high-boiling solvents such as 1,2-dichlorobenzene or dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the dione functionality to diols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the isoquinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, diols, and various substituted isoquinolinediones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions are often mediated by the compound’s ability to form hydrogen bonds, π-π interactions, and other non-covalent interactions with its targets .

Comparison with Similar Compounds

Similar Compounds

    1,3(2H,4H)-Isoquinolinedione, 2-(4-methylphenyl)-: Similar structure with a 4-methylphenyl substituent.

    1,3(2H,4H)-Isoquinolinedione, 2-(2-methylphenyl)-: Similar structure with a 2-methylphenyl substituent.

    1,3(2H,4H)-Isoquinolinedione, 2-(phenyl)-: Lacks the methyl group on the phenyl ring.

Uniqueness

2-(3-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl group on the phenyl ring can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions .

Properties

IUPAC Name

2-(3-methylphenyl)-4H-isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-11-5-4-7-13(9-11)17-15(18)10-12-6-2-3-8-14(12)16(17)19/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPNLOZONJASQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)CC3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50367857
Record name 1,3(2H,4H)-Isoquinolinedione, 2-(3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49673736
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

106110-70-7
Record name 1,3(2H,4H)-Isoquinolinedione, 2-(3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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